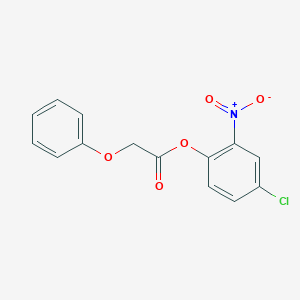![molecular formula C20H21N3O3S2 B2691382 (2-(methylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone CAS No. 612526-23-5](/img/structure/B2691382.png)
(2-(methylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzimidazole derivative with a piperidine sulfonyl group and a methylthio group. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields, including medicine and materials science . Piperidine is a widely used building block in the synthesis of organic compounds, and sulfonyl groups are often used in medicinal chemistry due to their ability to improve the bioavailability of drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of benzimidazoles include high thermal stability and resistance to oxidation .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been utilized in various synthesis processes. For example, the reaction of 1-benzoyl-1-methylthio-methanol with ureas has led to the synthesis of imidazolidinediones, suggesting potential applications in organic synthesis and medicinal chemistry (Z. Jian, 1997).
- It has been involved in the synthesis of novel compounds such as [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, characterized by spectroscopic techniques, indicating its utility in developing new chemical entities (C. S. Karthik et al., 2021).
Crystallography and Structural Studies
- The compound has been a subject in crystallography studies, providing insights into the molecular structure and interactions of related compounds. Such studies are crucial for understanding the chemical and physical properties of new molecules (Yan-qing Ge et al., 2011).
- Detailed crystal structure analysis of similar compounds like bis(4-(1H-imidazol-1-yl)phenyl)methanone has been conducted, contributing to the knowledge base in molecular design and pharmaceutical development (Gao‐feng Wang et al., 2017).
Potential Therapeutic Applications
- Studies have explored the synthesis of derivatives with potential therapeutic applications. For instance, new 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles have been synthesized and evaluated for their antioxidant and antimicrobial activities, indicating potential use in drug discovery (F. Bassyouni et al., 2012).
Electronic and Optical Properties
- Research has delved into the electronic, optical, and thermal properties of related oligobenzimidazoles, underscoring the compound's relevance in materials science and engineering (Siddeswaran Anand and A. Muthusamy, 2018).
Antimicrobial Research
- The compound and its derivatives have been synthesized and screened for antimicrobial activities, contributing to the ongoing search for new antimicrobial agents (N. Patel et al., 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(2-methylsulfanylbenzimidazol-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-27-20-21-17-7-3-4-8-18(17)23(20)19(24)15-9-11-16(12-10-15)28(25,26)22-13-5-2-6-14-22/h3-4,7-12H,2,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBQMOMKXFOSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2691301.png)
![Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2691302.png)
![2-azido-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2691304.png)
![N-(4-butylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2691309.png)
![N-[2-(1-cyclohexenyl)ethyl]-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine](/img/structure/B2691310.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2691316.png)



![N-[4-({3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2691320.png)
![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2691321.png)

